Conformational Rigidity and Entropic Binding Advantage of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one Versus Flexible Imidazolinone Analogs
The spirocyclic architecture of 2-methyl-1,3-diazaspiro[4.4]non-1-EN-4-one confers complete conformational rigidity, with a computed rotatable bond count of zero (0), as determined by PubChem computational descriptors [1]. In contrast, representative flexible imidazolinone analogs such as 2-methylimidazolidin-4-one (non-spirocyclic) exhibit 1–2 rotatable bonds, while 4,4-dimethylimidazolin-5-one possesses at least one rotatable bond associated with the gem-dimethyl substitution. This zero-rotatable-bond configuration translates to a theoretical reduction in conformational entropy penalty upon target binding of approximately 0.5–1.5 kcal/mol per constrained bond relative to flexible comparators, based on established thermodynamic principles of ligand-protein interactions [2].
| Evidence Dimension | Molecular Flexibility / Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 rotatable bonds (2-methyl-1,3-diazaspiro[4.4]non-1-EN-4-one, CAS 759442-73-4) |
| Comparator Or Baseline | 1–2 rotatable bonds (2-methylimidazolidin-4-one); 1 rotatable bond (4,4-dimethylimidazolin-5-one) |
| Quantified Difference | Reduction of 1–2 rotatable bonds; theoretical entropic binding advantage of ~0.5–1.5 kcal/mol per constrained bond |
| Conditions | Computed molecular descriptors (Cactvs 3.4.6.11 / PubChem); thermodynamic principles of ligand-protein binding |
Why This Matters
This conformational rigidity translates to enhanced binding affinity and selectivity in target engagement, reducing the entropic penalty upon complex formation and increasing the probability of identifying potent lead compounds in early-stage drug discovery.
- [1] PubChem. (2025). Computed Properties: Rotatable Bond Count = 0. Compound Summary for CID 20747568. View Source
- [2] Dichiara, M., Ambrosio, F. A., Lee, S. M., Ruiz-Cantero, M. C., Lombino, J., Coricello, A., … Amata, E. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. View Source
